REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1.C(N(CC)CC)C>ClCCl>[C:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][CH:8]([CH2:7][O:6][S:2]([CH3:1])(=[O:4])=[O:3])[CH2:9][CH2:10]1)=[O:15])([CH3:20])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
19.77 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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OCC1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
48.56 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
23 °C
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Type
|
CUSTOM
|
Details
|
The mixture is stirred at 23° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture is successively washed with 1 M aq hydrochloric acid, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |